5-Acetylsalicylic acid

描述

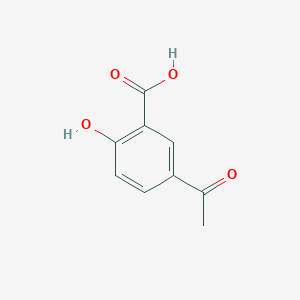

Structure

3D Structure

属性

IUPAC Name |

5-acetyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRDKNBIPVLNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156896 | |

| Record name | 5-Acetylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-96-8 | |

| Record name | 5-Acetylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of 5-Acetylsalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylsalicylic acid (aspirin), a cornerstone of pharmacotherapy for over a century, continues to be a subject of intensive research due to its diverse physiological effects. While its primary mechanism of action—the irreversible inhibition of cyclooxygenase (COX) enzymes—is well-established, emerging evidence reveals a more complex and multifaceted interaction with various cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on enzyme inhibition and pharmacokinetics, details key experimental protocols, and presents visual representations of the critical signaling pathways involved.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal therapeutic effects of this compound stem from its ability to irreversibly inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation.[2] Aspirin (B1665792) acts as an acetylating agent, covalently modifying a serine residue within the active site of the COX enzymes, thereby blocking substrate access and leading to their irreversible inactivation.[1]

Quantitative Data: COX Inhibition

The inhibitory potency of aspirin varies between the two COX isoforms, with a generally higher affinity for COX-1.[3] The half-maximal inhibitory concentration (IC50) values are a critical parameter for quantifying this inhibition.

| Enzyme | IC50 (µM) | Assay System | Reference |

| COX-1 | 5 | Purified enzyme | [3] |

| COX-2 | 210 | Purified enzyme | [3] |

| COX-1 | 3.57 | Human Articular Chondrocytes | [4] |

| COX-2 | 29.3 | Human Articular Chondrocytes | [4] |

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The inhibition of COX enzymes by aspirin disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of various pro-inflammatory and pro-thrombotic mediators.

Antiplatelet Effects: Inhibition of Thromboxane (B8750289) Synthesis

Aspirin's anti-thrombotic properties are primarily due to the irreversible inhibition of COX-1 within platelets.[1] Platelets, being anucleated, cannot synthesize new COX-1 enzyme. Thus, the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).[1] This leads to a sustained reduction in the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[5]

Quantitative Data: Dose-Dependent Inhibition of Platelet Aggregation

The antiplatelet effect of aspirin is dose-dependent, with low doses being effective for cardiovascular prophylaxis.

| Aspirin Dose (mg/day) | Inhibition of Collagen-Induced Platelet Aggregation (%) | Inhibition of ADP-Induced Platelet Aggregation (%) | Reference |

| 40 | Dose-dependent inhibition observed | Dose-dependent inhibition observed | [6] |

| 80-160 | Optimal inhibition | Significant inhibition | [6] |

| 325 | Minimum platelet aggregation observed | Significant inhibition | [7] |

| >100 | Significantly greater inhibition than lower doses | - | [7] |

Beyond Cyclooxygenase: Modulation of Inflammatory Signaling Pathways

Recent research has illuminated additional mechanisms through which this compound and its primary metabolite, salicylic (B10762653) acid, exert their anti-inflammatory effects. These include the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).

NF-κB Signaling Pathway

Salicylic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] The precise mechanism is complex and may involve the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[8]

PPAR-γ Activation

5-aminosalicylic acid (5-ASA), a related compound and a metabolite of some aspirin formulations, has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ).[9] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and is highly expressed in the colon.[9] Activation of PPAR-γ by 5-ASA leads to the downregulation of pro-inflammatory gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and hydrolysis to its active metabolite, salicylic acid.[10][11] The pharmacokinetic parameters can vary depending on the formulation and dose.[12]

Quantitative Data: Pharmacokinetic Parameters

| Parameter | Acetylsalicylic Acid (Aspirin) | Salicylic Acid | Reference |

| Oral Bioavailability | 40-50% | - | [11] |

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours | 1 - 4 hours | [12][13] |

| Volume of Distribution (Vd) | ~0.15 L/kg | ~0.17 L/kg | [11] |

| Elimination Half-life (t1/2) | 15 - 20 minutes | 2 - 3 hours (low doses) | [11] |

| Protein Binding | 49% | 90-95% | [11] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the IC50 of aspirin for COX-1 and COX-2 using a colorimetric assay.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid

-

This compound (Aspirin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of aspirin in a suitable solvent (e.g., DMSO) and create a series of dilutions. Prepare working solutions of COX enzymes, heme, and colorimetric substrate in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, aspirin at various concentrations (or vehicle for control), and the respective COX enzyme.

-

Incubation: Incubate the plate at 25°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each aspirin concentration relative to the control and determine the IC50 value.

Platelet Aggregation Assay (Light Transmittance Aggregometry)

This protocol outlines the measurement of platelet aggregation in response to an agonist in the presence of aspirin.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Agonist (e.g., arachidonic acid, collagen, ADP)

-

This compound (Aspirin)

-

Aggregometer

Procedure:

-

Sample Preparation: Obtain PRP and PPP from citrated whole blood by centrifugation.

-

Incubation: Incubate PRP with aspirin at the desired concentration or a vehicle control.

-

Aggregation Measurement: Place the PRP sample in the aggregometer cuvette and establish a baseline. Add the agonist to induce platelet aggregation.

-

Data Acquisition: Record the change in light transmittance over time as platelets aggregate.

-

Data Analysis: Determine the maximal aggregation and the slope of the aggregation curve. Compare the results from aspirin-treated samples to the control.

Conclusion

The mechanism of action of this compound is a paradigm of how a single molecule can exert a wide range of therapeutic effects through its interaction with multiple biological targets. While the irreversible inhibition of COX enzymes remains the cornerstone of its activity, the modulation of other signaling pathways such as NF-κB and PPAR-γ contributes to its complex pharmacological profile. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development of novel therapeutic strategies and for optimizing the clinical use of this remarkable drug.

References

- 1. researchgate.net [researchgate.net]

- 2. machaondiagnostics.com [machaondiagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Effect of increasing doses of aspirin on platelet aggregation among stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. m.youtube.com [m.youtube.com]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. benchchem.com [benchchem.com]

- 11. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chemical Properties of 5-Acetylsalicylic Acid

Abstract

5-Acetylsalicylic acid, a derivative of salicylic (B10762653) acid, is a compound of interest in pharmaceutical and chemical research.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, stability, and biological activity. Detailed experimental protocols for its synthesis, purification, and characterization are presented, accompanied by structured data tables and workflow visualizations to facilitate understanding and replication by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H8O4 | [1][3][5] |

| Molecular Weight | 180.16 g/mol | [1][5] |

| CAS Number | 13110-96-8 | [1][3] |

| Appearance | White to cream crystals or powder | [3][4] |

| Melting Point | 214-216 °C | [3] |

| Boiling Point (Predicted) | 413.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.365 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.62 ± 0.10 | [3] |

| LogP | 2.2 | [5] |

Solubility

The solubility of this compound has been determined in various solvents. It is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 36 mg/mL (199.82 mM).[1]

| Solvent | Solubility | Temperature | Source |

| DMSO | 36 mg/mL (199.82 mM) | 25 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

Mass spectrometry data reveals the mass-to-charge ratio of the molecule and its fragments.

| Spectrum Type | Precursor Type | Precursor m/z | Source |

| MS2 | [M+H]+ | 181.0495 | [5] |

| MS2 | [M-H]- | 179.035 | [5] |

Stability and Reactivity

This compound is sensitive to moisture and can hydrolyze.[3] It should be stored in a dry environment, typically at 2-8°C.[3] The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[6]

Biological Activity and Signaling Pathways

This compound is recognized as a nonsteroidal anti-inflammatory drug (NSAID).[1] It is an active metabolite of sulfasalazine (B1682708) and exhibits anti-inflammatory effects, making it relevant for the study of inflammatory bowel disease (IBD).[2]

The compound has been shown to modulate several key signaling pathways:

-

COX-2/PGE2 Pathway: It downregulates the inducible cyclooxygenase/prostaglandin E2 (COX-2/PGE2) signaling in inflammatory cells.[1]

-

NF-κB Pathway: It generally decreases the nuclear factor κB (NF-κB) activity induced by TNF-α by modulating the NF-κB inhibitor, IκBα.[1]

-

Wnt/β-catenin Pathway: 5-ASA has been found to increase β-catenin expression and phosphorylation while reducing the expression of Wnt/β-catenin target genes.[1]

-

PPAR-γ Pathway: It enhances the expression and activity of PPAR-γ and promotes its translocation to the nucleus, which is followed by the induction of the tumor suppressor gene PTEN and activation of caspases.[1]

-

MAPK and PI3K/Akt Pathways: The compound also interferes with the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/Akt pathways.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fries rearrangement of aspirin (B1665792) (2-acetoxybenzoic acid).[7]

Materials:

-

2-Acetoxybenzoic acid (Aspirin)

-

Anhydrous aluminum chloride

-

Nitrobenzene (solvent)

-

Acid solution (e.g., dilute HCl)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve 1 mole of 2-acetoxybenzoic acid in nitrobenzene.

-

Slowly add 3.3 moles of anhydrous aluminum chloride to the solution while stirring. Maintain the temperature at room temperature.

-

Allow the reaction to proceed for 1 hour at room temperature.[7]

-

After 1 hour, slowly add an acid solution to the reaction mixture to quench the reaction and precipitate the product.

-

Continue stirring until no new solids are formed.

-

Filter the resulting suspension to collect the crude this compound.

-

Wash the filter cake with deionized water.

-

Dry the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Ice-water bath

Procedure:

-

Add the crude product to a minimal amount of hot ethanol and stir until it is completely dissolved.[8]

-

Place the solution in an ice-water bath to induce recrystallization.[8]

-

Once crystals have formed, filter the solution to collect the purified this compound.

-

Wash the crystals with cold deionized water.

-

Dry the purified product.

Characterization by Aqueous Acid-Base Titration

The purity of the synthesized this compound can be determined by titration.[4]

Materials:

-

Synthesized this compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Buret, flask, and other standard titration equipment

Procedure:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

-

Record the volume of NaOH solution used.

-

Calculate the purity of the this compound based on the stoichiometry of the reaction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.[9] For ¹³C NMR, a higher concentration (50-100 mg) is typically used.[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent.[9]

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI). Scan a mass range that includes the expected molecular weight (180.16 g/mol ).[9]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C9H8O4 | CID 83151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetylsalicylic acid [chembk.com]

- 7. This compound | 13110-96-8 [chemicalbook.com]

- 8. CN104557604A - Synthetic method for 5-acetylsalicylamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

5-Acetylsalicylic Acid: A Core Metabolite of Sulfasalazine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (B1682708), a cornerstone in the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis, undergoes a critical metabolic transformation primarily within the colon. This process, mediated by gut microbiota, cleaves sulfasalazine into its two principal components: sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA). While 5-ASA is widely recognized as the therapeutically active moiety in IBD, its subsequent metabolism into 5-acetylsalicylic acid (N-acetyl-5-aminosalicylic acid, Ac-5-ASA) represents a significant step in its pharmacokinetic profile and overall disposition. This technical guide provides an in-depth exploration of this compound as a key metabolite of sulfasalazine, focusing on its formation, quantification, and potential biological relevance.

Metabolic Pathway of Sulfasalazine to this compound

Sulfasalazine functions as a prodrug, designed to deliver 5-ASA to the colon. The metabolic cascade is a two-step process initiated by bacterial azoreductases in the colon, followed by N-acetylation of the liberated 5-ASA.

Approximately 90% of an oral dose of sulfasalazine reaches the colon intact.[1] There, gut bacteria cleave the azo bond to release 5-ASA and sulfapyridine.[1][2] While sulfapyridine is readily absorbed, a significant portion of 5-ASA acts locally on the colonic mucosa.[1] The absorbed fraction of 5-ASA undergoes extensive N-acetylation in the intestinal epithelial cells and the liver to form this compound.[1] This acetylation is a critical step in the metabolism and subsequent elimination of 5-ASA.

Pharmacokinetics of this compound

The formation of this compound significantly influences the disposition of 5-ASA derived from sulfasalazine. The pharmacokinetic parameters of Ac-5-ASA are distinct from its parent compound.

| Parameter | Sulfasalazine Administration | 5-ASA Administration (for comparison) | Reference |

| Ac-5-ASA Cmax (Maximum Plasma Concentration) | 0.5 ± 0.2 µM | 13.3 ± 3.6 µM (enema) | [3] |

| Ac-5-ASA Tmax (Time to Maximum Plasma Concentration) | 12 hours | 7 hours (enema) | [3] |

| Urinary Excretion (as % of ingested 5-ASA moiety) | 11.16 ± 10.52% | 23.25 ± 10.65% (mesalazine) | [4] |

| Serum Ratio (5-ASA:Ac-5-ASA) at 6h | 0.54 ± 0.44 | 1.02 ± 0.44 (mesalazine) | [4] |

| Half-life of Ac-5-ASA | 5 to 10 hours | 5 to 10 hours | [5] |

Data presented as mean ± standard deviation where available.

The rate of acetylation is influenced by the N-acetyltransferase (NAT) enzyme phenotype of an individual, which can be categorized as either "slow" or "fast" acetylators.[6] However, studies have shown that serum concentrations of 5-ASA and Ac-5-ASA do not significantly differ between fast and slow acetylators following sulfasalazine administration.[3]

Potential Biological Activity of this compound: The PPAR-γ Pathway

While 5-ASA is considered the primary active component of sulfasalazine in IBD, emerging evidence suggests that its metabolite, this compound, may also possess biological activity. One of the key signaling pathways implicated in the anti-inflammatory effects of 5-ASA is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. 5-ASA has been identified as a ligand for PPAR-γ.[4][7] Activation of PPAR-γ in colonic epithelial cells has been shown to exert anti-inflammatory effects.[4][7] Although the direct interaction of this compound with PPAR-γ is less characterized, its structural similarity to 5-ASA suggests a potential role.

The activation of PPAR-γ by 5-ASA leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[1] This, in turn, reduces the expression of pro-inflammatory cytokines.[1] Further research is warranted to elucidate the specific contribution of this compound to the modulation of this and other signaling pathways.

Experimental Protocols

Synthesis of this compound (Reference Standard)

This protocol is adapted from the synthesis of a similar 5-ASA derivative and can be used to produce a reference standard for analytical purposes.

Materials:

-

5-Aminosalicylic acid (5-ASA)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 5-aminosalicylic acid in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with the addition of water.

-

Perform a liquid-liquid extraction using dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the determination of this compound in plasma samples.

Sample Preparation:

-

To 1 mL of plasma, add a suitable internal standard (e.g., N-acetyl-4-aminosalicylic acid).

-

Precipitate proteins by adding 2 mL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of 15% acetonitrile and 85% 20 mM ammonium (B1175870) acetate buffer (pH adjusted to 3.5 with acetic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV absorbance at 313 nm

Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the prepared plasma samples into the HPLC system.

-

Identify and quantify the this compound peak based on its retention time and the calibration curve.

Quantification of this compound in Plasma by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 300 µL of methanol.

-

Vortex and centrifuge as described in the HPLC protocol.

-

Dilute the supernatant with water prior to injection.

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For Ac-5-ASA, a common transition is m/z 194 -> 150.[5]

Analysis:

-

Develop a calibration curve using standards prepared in a biological matrix.

-

Analyze the samples and quantify the analyte using the peak area ratio of the analyte to the internal standard.

Experimental Workflow for a Pharmacokinetic Study

Conclusion

This compound is a major metabolite of sulfasalazine, formed through the N-acetylation of the therapeutically active 5-ASA. Its formation is a key determinant of the pharmacokinetic profile of 5-ASA delivered to the colon. Understanding the quantitative aspects of its formation and disposition, as well as its potential biological activities, is crucial for optimizing therapies based on sulfasalazine and other 5-ASA prodrugs. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound in the context of inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and synthesis of acetylsalicylic acid (aspirin), a cornerstone of modern pharmacology. Note: The nomenclature "5-Acetylsalicylic acid" as specified in the query is not a recognized chemical name for a common pharmaceutical. This document pertains to 2-acetoxybenzoic acid, universally known as acetylsalicylic acid or aspirin (B1665792). We delve into the historical context of its development, from the use of willow bark in ancient times to its first pure synthesis. Detailed experimental protocols for both traditional and contemporary laboratory synthesis are provided, alongside a summary of industrial manufacturing considerations. Quantitative data on reaction parameters and yields are systematically presented in tabular format for comparative analysis. Furthermore, this guide includes detailed diagrams of the primary synthesis workflow and the established signaling pathway for its mechanism of action, rendered using the DOT language to ensure clarity and precision for technical audiences.

Discovery and Historical Context

The journey of acetylsalicylic acid from a folk remedy to a globally recognized pharmaceutical is a multi-century narrative.

-

Ancient Origins : The use of salicylate-rich plants for medicinal purposes dates back to ancient civilizations. Sumerian clay tablets and the Egyptian Ebers Papyrus mention the use of willow bark to reduce fever and pain.[1][2] Around 400 BC, Hippocrates documented the use of a tea made from willow bark for similar effects.[2]

-

Isolation of the Active Compound : In 1828, Joseph Buchner, a professor at Munich University, successfully isolated the active compound from willow bark, naming it "salicin".[3] A year later, French pharmacist Henri Leroux improved the extraction process.[3] The more potent salicylic (B10762653) acid was derived from salicin (B1681394) in 1838 by Italian chemist Raffaele Piria.[3][4]

-

First Synthesis : The first synthesis of acetylsalicylic acid was achieved in 1853 by French chemist Charles Frédéric Gerhardt, who treated sodium salicylate (B1505791) with acetyl chloride.[1][2][3] However, the resulting compound was impure and unstable, failing to attract significant interest.[3]

-

Stable Synthesis and Commercialization : The development of a stable, pure form of acetylsalicylic acid is credited to scientists at the German company Bayer. On August 10, 1897, Felix Hoffmann, a chemist at Bayer, synthesized a pure and stable form of acetylsalicylic acid by refluxing salicylic acid with acetic anhydride (B1165640).[4][5] This breakthrough was reportedly motivated by the need for a less irritating alternative to sodium salicylate for his father, who suffered from rheumatism.[5][6] There is some historical debate, with claims from Arthur Eichengrün, another Bayer chemist, that the synthesis was conducted under his direction.[6] Bayer registered the compound under the trademark "Aspirin" on February 1, 1899, and it was patented in the United States in 1900.[1][3]

Mechanism of Action

Acetylsalicylic acid exerts its therapeutic effects—analgesic, anti-inflammatory, antipyretic, and antithrombotic—primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes.[7][8]

-

COX Enzyme Inhibition : There are two main isoforms of the COX enzyme: COX-1 and COX-2.[8]

-

Acetylation Process : Aspirin acts as an acetylating agent. It covalently transfers its acetyl group to a serine residue within the active site of the COX enzymes (serine 530 in COX-1 and serine 516 in COX-2).[7][8][9] This acetylation is irreversible and blocks the enzyme's ability to convert arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[7][8] Aspirin is significantly more potent in inhibiting COX-1 than COX-2.[9]

-

Signaling Pathway : The inhibition of COX-1 in platelets prevents the formation of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[7] This is the basis for aspirin's antithrombotic effect, which is crucial for preventing cardiovascular events like heart attacks and strokes.[7] The inhibition of COX-2 reduces the synthesis of prostaglandins involved in inflammation and pain signaling.

Figure 1: Mechanism of action for Acetylsalicylic Acid (Aspirin).

Synthesis of Acetylsalicylic Acid

The primary industrial and laboratory method for synthesizing acetylsalicylic acid is the esterification of salicylic acid with acetic anhydride.

General Reaction

Salicylic acid is treated with an excess of acetic anhydride, typically in the presence of an acid catalyst, to acetylate the phenolic hydroxyl group of the salicylic acid.

C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)

Synthesis Workflow

Figure 2: General experimental workflow for the synthesis of Aspirin.

Data Presentation

The following tables summarize quantitative data from typical laboratory synthesis protocols.

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Value | Source |

| Salicylic Acid | 1.0 - 5.0 g | [10][11][12] |

| Acetic Anhydride | 3.0 - 7.0 mL | [11][12][13] |

| Catalyst | H₂SO₄ (conc., 5-8 drops) or H₃PO₄ (85%, 5 drops) | [10][11][14] |

| Reaction Temperature | 50 - 100 °C | [12][13][15] |

| Reaction Time | 10 - 30 minutes | [13][14] |

Table 2: Yield and Purity Data

| Parameter | Value | Notes |

| Theoretical Yield | Dependent on starting mass of salicylic acid | Salicylic acid is the limiting reagent. |

| Experimental Yield (H₂SO₄ catalyst) | ~79.8% | Mean yield from a comparative study.[13][16] |

| Experimental Yield (H₃PO₄ catalyst) | ~79.4% | Mean yield from a comparative study; considered a "greener" alternative.[13][16] |

| Melting Point (Literature) | 135 - 136 °C | A sharp melting point in this range indicates high purity.[14] |

| Purity Test (FeCl₃) | Negative (no color change) | A purple color indicates the presence of unreacted salicylic acid (phenolic -OH group).[10][17] |

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: Laboratory Synthesis of Acetylsalicylic Acid

This protocol synthesizes results from multiple standard laboratory procedures.[10][11][14][17]

Materials:

-

Salicylic Acid (C₇H₆O₃): 2.0 g

-

Acetic Anhydride (C₄H₆O₃): 5.0 mL

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄): 5 drops

-

Ethanol (95%): ~10 mL

-

Distilled Water

-

Equipment: 125-mL Erlenmeyer flask, beaker, graduated cylinders, Büchner funnel, vacuum filtration apparatus, hot water bath, ice bath, stirring rod.

Procedure:

-

Reactant Combination: Accurately weigh 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of the acid catalyst (H₂SO₄ or H₃PO₄).[11][14]

-

Reaction: Gently swirl the flask until the reactants are mixed. Heat the flask in a hot water bath maintained at approximately 75°C for 15 minutes.[11]

-

Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still in the fume hood, cautiously add 2 mL of distilled water to decompose the unreacted acetic anhydride. After the reaction subsides (approx. 2 minutes), add 20 mL of cold water to the flask.[11]

-

Crystallization: Cool the flask to room temperature to allow crystallization to begin. Subsequently, place the flask in an ice bath to maximize the precipitation of the crude acetylsalicylic acid.[11][14]

-

Isolation of Crude Product: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with distilled water. Collect the solid crystals by filtering the mixture under suction. Wash the crystals with two small portions (5 mL each) of ice-cold distilled water.[14][17]

-

Recrystallization (Purification): Transfer the crude solid to a clean beaker. Add 8-10 mL of 95% ethanol and warm gently in the water bath until the solid dissolves completely.[17] Add approximately 17-20 mL of warm distilled water. Cover the beaker and allow it to cool slowly to room temperature, then place it in an ice bath to complete the recrystallization.

-

Final Filtration and Drying: Collect the purified crystals using vacuum filtration. Wash with a small amount of cold distilled water. Continue to draw air through the funnel to partially dry the crystals. Transfer the pure product to a pre-weighed watch glass and allow it to air dry completely.

-

Analysis: Weigh the final dried product to determine the experimental yield. Measure the melting point of the crystals.

Protocol 2: Purity Analysis using Ferric Chloride Test

This qualitative test detects the presence of unreacted salicylic acid.[10][17]

Materials:

-

Synthesized acetylsalicylic acid

-

Salicylic acid (as a positive control)

-

Commercial aspirin (as a comparison)

-

1% Ferric Chloride (FeCl₃) solution

-

Test tubes

Procedure:

-

Set up three test tubes.

-

In test tube 1 (Positive Control), add a few crystals of salicylic acid and ~5 mL of distilled water.

-

In test tube 2 (Sample), add a few crystals of your synthesized acetylsalicylic acid and ~5 mL of distilled water.

-

In test tube 3 (Comparison), add a small amount of crushed commercial aspirin and ~5 mL of distilled water.

-

To each test tube, add 10 drops of 1% FeCl₃ solution and swirl.[17]

-

Observation: A deep purple color indicates a positive result for the phenolic hydroxyl group present in salicylic acid. A pure sample of acetylsalicylic acid should show no significant color change (or a faint yellow from the FeCl₃ solution itself).

Conclusion

Acetylsalicylic acid remains a vital therapeutic agent, with a rich history rooted in natural remedies and refined by chemical synthesis. Its primary mechanism, the irreversible acetylation of COX enzymes, is well-understood and forms the basis of its wide-ranging clinical applications. The synthesis via esterification of salicylic acid is a robust and efficient process, adaptable for both laboratory-scale preparation and large-scale industrial manufacture. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals engaged in pharmaceutical research and development, providing the necessary details for replication, optimization, and analysis of this cornerstone drug.

References

- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. History of aspirin - Wikipedia [en.wikipedia.org]

- 5. bayer.com [bayer.com]

- 6. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. abcr-mefmo.org [abcr-mefmo.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US2731492A - Process for the manufacture of acetylsalicylic acid - Google Patents [patents.google.com]

- 16. abcr-mefmo.org [abcr-mefmo.org]

- 17. mrscookchemistry.weebly.com [mrscookchemistry.weebly.com]

The Biological Activity of 5-Acetylsalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylic acid, a structural isomer of the widely known acetylsalicylic acid (Aspirin), is a compound with significant biological activities, primarily centered around its anti-inflammatory properties. While often discussed in the context of its close relatives, Aspirin (B1665792) and 5-aminosalicylic acid (5-ASA), this compound possesses a distinct pharmacological profile that warrants specific investigation. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities and Mechanisms of Action

The primary biological activity of this compound is its anti-inflammatory effect, which is of particular interest in the context of inflammatory bowel disease (IBD).[1] The mechanisms underlying this activity are multifaceted and involve the modulation of key signaling pathways that regulate inflammation.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

A significant body of evidence points to the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) as a primary mechanism of action for the anti-inflammatory effects of 5-aminosalicylic acid (5-ASA), the active metabolite of this compound.[1][2] PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation.

Upon entering the cell, 5-ASA binds to and activates PPAR-γ. This activation leads to the translocation of the PPAR-γ/RXR heterodimer to the nucleus, where it binds to peroxisome proliferator response elements (PPREs) on target genes, ultimately leading to the downregulation of pro-inflammatory gene expression.[2]

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. While the precise effects of this compound on this pathway are still under investigation and can be context-dependent, studies on related salicylates suggest an inhibitory role.[3][4] Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.

Quantitative Data on Biological Activity

Quantitative data for this compound is still emerging, with much of the available information focusing on its metabolite, 5-ASA, or its isomer, Aspirin. The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

| Compound | Assay | Cell Line/Enzyme | IC50 / Effect |

| This compound | Cytotoxicity | B16F10 (Murine Melanoma) | 4879 µM |

| This compound | Cytotoxicity | L929 (Murine Fibroblast) | 305.6 µM |

| Aspirin | COX-1 Inhibition | Purified COX-1 | ~5 µg/mL |

| Aspirin | COX-2 Inhibition | Purified COX-2 | ~210 µg/mL |

| NO-donating Aspirin | NF-κB DNA Binding | HT-29 (Colon Cancer) | 5.6 µM (at 0.5h) |

Table 1: In Vitro Biological Activity of this compound and Related Compounds. [3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound's biological activity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[6]

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Workflow:

Methodology:

-

Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.[7][8]

-

Compound Treatment: After transfection, treat the cells with this compound for a defined period.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[8]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add the appropriate luciferase substrate to the cell lysate.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to determine the relative NF-κB activity.

Protocol 3: PPAR-γ Activation Assay

This protocol can be adapted from studies on 5-ASA to assess the activation of PPAR-γ by this compound.[9]

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HT-29) and treat with various concentrations of this compound for different time points (e.g., 3 to 48 hours).[9]

-

RNA Isolation and quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of PPAR-γ and its target genes.

-

Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting to determine the protein levels of PPAR-γ.

-

Reporter Gene Assay: Transfect cells with a PPAR-γ reporter plasmid and a control plasmid. Treat the cells with this compound and measure the luciferase activity to quantify PPAR-γ transcriptional activation.

Conclusion

This compound demonstrates significant biological activity, primarily as an anti-inflammatory agent. Its mechanisms of action are thought to involve the activation of the PPAR-γ pathway and modulation of the NF-κB signaling cascade, similar to its active metabolite, 5-ASA. While quantitative data specifically for this compound is still being accumulated, the existing information, combined with data from related compounds, provides a strong foundation for further research. The experimental protocols outlined in this guide offer a framework for the continued investigation of this promising compound. As research progresses, a more detailed understanding of the unique pharmacological profile of this compound will undoubtedly emerge, potentially leading to new therapeutic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways of Acetylsalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query specified "5-Acetylsalicylic acid." However, the predominant body of scientific literature on degradation pathways pertains to Acetylsalicylic Acid (ASA), commonly known as Aspirin (B1665792), which is chemically 2-(acetyloxy)benzoic acid. This compound is a distinct, less-studied isomer. This guide will focus on the extensively researched degradation pathways of Acetylsalicylic Acid (Aspirin), assuming it to be the compound of interest.

Executive Summary

Acetylsalicylic acid (ASA) is a cornerstone analgesic, anti-inflammatory, and antipyretic agent. Its therapeutic efficacy is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the degradation pathways of ASA, the factors influencing its stability, and the analytical methodologies employed for its study. The primary degradation route is hydrolysis, which is significantly affected by pH, temperature, and moisture, yielding salicylic (B10762653) acid and acetic acid. Other degradation pathways, including thermolysis, photolysis, and oxidation, also contribute to its decomposition under various stress conditions. Understanding these degradation kinetics and products is critical for the formulation development, manufacturing, and storage of ASA-containing pharmaceuticals to ensure their safety, quality, and efficacy.

Core Degradation Pathways

The degradation of Acetylsalicylic Acid is a multifaceted process involving several key pathways. The molecular integrity of ASA is primarily challenged by hydrolysis, but thermal, photolytic, and oxidative stresses also induce distinct degradation routes.

Hydrolysis

Hydrolysis is the most significant degradation pathway for ASA.[1][2][3] The ester linkage in the ASA molecule is susceptible to cleavage, yielding salicylic acid (SA) and acetic acid.[2][3][4] This reaction is catalyzed by the presence of moisture and is highly dependent on the pH of the environment.[1][5]

-

Acid-Catalyzed Hydrolysis: In acidic environments, such as the stomach, ASA remains relatively stable.[6][7] However, at very low pH and elevated temperatures, the hydrolysis rate increases.[5]

-

Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated in alkaline conditions (high pH).[6][7] In solutions with alkaline substances like acetates, carbonates, and hydroxides, the hydrolysis proceeds rapidly.[5]

-

Neutral Hydrolysis: Between pH 4 and 8, the hydrolysis is thought to result from the attack of a water molecule on the aspirin anion.[5]

The hydrolysis reaction generally follows pseudo-first-order kinetics.[1][4][8]

Thermal Degradation (Thermolysis)

In the anhydrous (dry) state, ASA can decompose upon heating.[9][10] Thermal analysis shows that this decomposition occurs in two main steps.[9] The initial phase of decomposition, starting above 150°C, involves the formation of acetic acid and salicylic acid.[10][11] Mass spectrometry studies of the residue suggest that in the condensed phase, ASA first forms linear oligomers which are then converted into cyclic oligomers.[9]

Photodegradation

Exposure to light, particularly UV light, can accelerate the degradation of ASA.[1][12] Studies have demonstrated a significant reduction in ASA content in tablets exposed to sunlight.[1] Photodegradation can involve complex mechanisms including hydrolysis, decarboxylation, and radical reactions, leading to various degradation products.[12]

Advanced Oxidation Processes

Advanced oxidation processes, such as those using a plasma in liquid process (PiLP) or TiO2 photocatalysis, can degrade ASA and its primary degradation product, salicylic acid, even further.[13][14][15] These processes generate highly reactive species, particularly hydroxyl radicals, that attack the aromatic ring.[13][14] This leads to a cascade of reactions, forming intermediates like 2,4-dihydroxybenzoic acid, which then undergo ring-opening to form smaller aliphatic acids such as maleic acid, fumaric acid, oxalic acid, and formic acid.[13][14] The ultimate end products of complete mineralization are carbon dioxide (CO2) and water (H2O).[13][15]

Factors Influencing Stability

The stability of ASA is not intrinsic but is heavily influenced by a range of environmental and formulation factors.

-

pH: The rate of hydrolysis is pH-dependent. ASA is most stable in acidic conditions and decomposes rapidly in alkaline or neutral solutions.[5][6][7]

-

Temperature: Increased temperature significantly accelerates the rate of hydrolysis and thermal degradation.[1][16] A more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.[17]

-

Moisture: ASA is stable in dry air but hydrolyzes in the presence of moisture.[1][5] The presence of water vapor is a critical factor in the degradation of solid dosage forms.[1][2]

-

Light: Direct exposure to sunlight and UV radiation can induce photodegradation.[1][12]

-

Solvents: ASA's stability varies in different media. It hydrolyzes rapidly in various aqueous and organic solvents.[17][18] It is most stable in a water-polyethylene glycol (4:1, v/v) mixture and phosphate (B84403) buffer (pH 7.4), while being least stable in a glycerol/water system.[4][8][17]

-

Excipients: The presence of alkaline excipients in a formulation can increase the decomposition rate of ASA.[1]

Quantitative Stability Data

The degradation of ASA often follows pseudo-first-order kinetics. The following tables summarize key quantitative data from various stability studies.

Table 1: Pseudo-First-Order Rate Constants (k) for ASA Hydrolysis

| Condition | pH | Rate Constant (k) | Reference |

|---|---|---|---|

| Hydrolysis at 60°C | 5.0 | 0.0131 | [1] |

| Hydrolysis at 60°C | 7.0 | 0.0132 |[1][5] |

Table 2: Half-Life of ASA in Various Polar Media

| Medium | pH | Half-Life (hours) | Reference |

|---|---|---|---|

| Phosphate Buffer (0.1 M) | 7.4 | 537.21 ± 8.42 | [1][4][8] |

| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 | [1][4] |

| 10% Dextrose Solution | - | 261.61 ± 2.306 | [1][4] |

| Glycerol/Water System | - | 155.31 ± 2.33 | [1][4][8] |

| Rat Blood | - | ~0.22 (13 min) |[17] |

Table 3: Degradation Rate Constants (k) for ASA by Plasma in Liquid Process (PiLP)

| Process | Rate Constant (k x 10⁻³ min⁻¹) | Reference |

|---|---|---|

| PiLP only | 9.84 | [13] |

| PiLP with H₂O₂ (0.05 M) | 13.54 | [13] |

| PiLP with TiO₂ (0.10 g/L) | 13.24 | [13] |

| PiLP with H₂O₂ and TiO₂ | 15.67 |[13] |

Experimental Protocols

Standardized protocols are essential for assessing the stability of ASA and characterizing its degradation pathways.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions to develop and validate a stability-indicating analytical method.[1]

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Acetylsalicylic Acid in a suitable solvent like acetonitrile (B52724) or methanol.[1]

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH before dilution.[1]

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1 N HCl before dilution.[1]

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]

-

Thermal Degradation: Spread a thin layer of solid ASA powder in a petri dish and place it in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder for analysis.[1]

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber as per ICH Q1B guidelines.[1]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 5.2).[1]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify Acetylsalicylic Acid and its primary degradation product, Salicylic Acid, in the presence of each other and any other degradation products.[1][19]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.[1][20]

-

Data acquisition and processing software (e.g., Empower).[21]

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.1% glacial acetic acid in water and acetonitrile (50:50 v/v).[1][19]

-

Column Temperature: 40°C.[1]

Protocol 3: Spectrophotometric Analysis of Hydrolysis

Objective: To follow the kinetics of ASA hydrolysis by measuring the formation of salicylic acid.[4][8]

Methodology:

-

Solution Preparation: Prepare solutions of ASA in different buffer systems (e.g., phosphate buffer at various pH values).[5]

-

Incubation: Incubate the solutions in a thermostated water bath at a constant temperature (e.g., 60°C).[5]

-

Sampling: At predetermined time intervals, withdraw an aliquot of the solution.[5]

-

Complexation: Add a solution of ferric chloride or ferric nitrate. Salicylic acid forms a distinct purple-colored complex with Fe³⁺ ions.[4][8]

-

Measurement: Measure the absorbance of the complex at its maximum wavelength (λmax ≈ 523-530 nm) using a spectrophotometer.[4][8]

-

Quantification: Use a calibration curve of pure salicylic acid to determine its concentration at each time point, allowing for the calculation of the hydrolysis rate constant.[5]

Conclusion

The chemical stability of Acetylsalicylic Acid is a critical parameter governed by a hierarchy of factors, with hydrolysis being the predominant degradation pathway. The rate and extent of this degradation are profoundly influenced by pH, temperature, and the presence of moisture. Additionally, thermal and photolytic stress can induce decomposition through alternative mechanisms. A thorough understanding of these pathways, supported by robust quantitative data and validated analytical methods, is indispensable for the development of stable, safe, and effective ASA formulations. The protocols and data presented in this guide serve as a technical resource for researchers and professionals in the pharmaceutical industry to ensure product quality and therapeutic efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. protmed.uoradea.ro [protmed.uoradea.ro]

- 6. Sciforum : Event management platform [sciforum.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. hitachi-hightech.com [hitachi-hightech.com]

- 22. scielo.br [scielo.br]

Spectroscopic Profile of 5-Acetylsalicylic Acid: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 5-Acetylsalicylic Acid for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 5-acetyl-2-hydroxybenzoic acid), a structural isomer of the widely known drug, aspirin. Understanding the unique spectral signature of this compound is crucial for its identification, characterization, and quality control in research and pharmaceutical development. This document presents a summary of its key spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 181.0495 | [M+H]⁺ |

| 179.035 | [M-H]⁻ |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

2.1.2 Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope, with a wider spectral width and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

2.2.2 Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1 Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.3.2 Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For ESI, the sample solution is infused into the source at a low flow rate. The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) is scanned over a mass range that includes the expected molecular weight of the analyte (180.16 g/mol ). Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 5-Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetylsalicylic acid (Aspirin) in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and standardized methodologies.

Introduction

This compound, a widely used non-steroidal anti-inflammatory drug (NSAID), exhibits a solubility profile that is critical for its absorption, formulation, and bioavailability.[1] Its solubility is influenced by the physicochemical properties of the solvent, temperature, and the pH of the medium. Understanding these solubility characteristics is paramount for the development of effective oral and parenteral dosage forms. This guide consolidates available solubility data and outlines a general experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 3 mg/mL |

| Water | 25 | 3.3 g/L[2][3] |

| Water | 25 | ~3 mg/mL[4] |

| Water | 37 | 10 mg/mL[3][4] |

| Ethanol | Not Specified | 50 mg/mL[4] |

| Ethanol | Not Specified | 200 mg/mL[5] |

| Ethanol | Not Specified | Soluble (1 in 5)[2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 36 mg/mL[6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 41 mg/mL[1] |

| Acetone | Not Specified | Soluble |

| Diethyl Ether | Not Specified | Soluble |

| Chloroform | Not Specified | Soluble[2] |

| Propylene Glycol | Not Specified | Poorly soluble |

| PBS (pH 7.2) | Not Specified | ~2.7 mg/mL[1] |

| Dimethylformamide | Not Specified | 30 mg/mL[1] |

| Sodium Hydroxide Solution | Not Specified | Soluble (with decomposition)[2] |

| Sodium Carbonate Solution | Not Specified | Soluble (with decomposition)[2] |

Note: Solubility values can vary slightly due to experimental conditions and batch-to-batch variations of the compound.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A general protocol for determining the solubility of a solid compound like this compound in a given solvent is outlined below. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask). This ensures that the solution becomes saturated and undissolved solid remains.

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A sample of the supernatant is then carefully withdrawn. It is crucial to avoid disturbing the sediment.

-

Filtration: The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Quantification: A known volume of the clear filtrate is accurately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or g/L.

Considerations:

-

For aqueous solutions, the pH should be measured and controlled as it can significantly impact the solubility of acidic compounds like this compound.

-

The stability of this compound in the chosen solvent should be considered, as it can hydrolyze to salicylic (B10762653) acid and acetic acid, particularly in aqueous solutions with a pH greater than 7.4.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Methodological & Application

Application Notes: Synthesis of 5-Acetylsalicylic Acid for Research Applications

Abstract

5-Acetylsalicylic acid, commonly known as aspirin (B1665792), is a cornerstone medication for its analgesic, antipyretic, anti-inflammatory, and anti-platelet properties.[1][2] Its synthesis is a fundamental and illustrative example of esterification, frequently performed in both academic and industrial research settings. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acid-catalyzed acetylation of salicylic (B10762653) acid with acetic anhydride (B1165640).[3] The protocol covers the synthesis, purification by recrystallization, and subsequent purity analysis. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing high-purity this compound for experimental use.

Introduction

This compound is a synthetic derivative of salicylic acid, a natural product found in the bark of the willow tree.[4] The synthesis involves an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride in the presence of an acid catalyst, typically phosphoric or sulfuric acid, to form the acetyl ester.[3][5] This process yields this compound and acetic acid as a byproduct.[4] The reaction is efficient and serves as an excellent model for demonstrating ester synthesis. The final product's purity is crucial for research applications and can be assessed through various analytical techniques.

Reaction and Mechanism

The synthesis of this compound is achieved through the acetylation of salicylic acid.[3] The reaction is catalyzed by a strong acid, which protonates the acetic anhydride, making it a more potent electrophile. The nucleophilic hydroxyl group of the salicylic acid then attacks the acetyl group, leading to the formation of a tetrahedral intermediate.[1] Subsequent elimination of an acetic acid molecule results in the final product, this compound.[1]

Caption: Acid-catalyzed esterification mechanism for aspirin synthesis.

Experimental Protocols

Materials and Reagents

The following table summarizes the reagents required for the synthesis.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| Salicylic Acid (C₇H₆O₃) | 138.12 | 2.0 g | 0.0145 | Limiting Reactant |

| Acetic Anhydride (C₄H₆O₃) | 102.09 | 5.0 mL (5.4 g) | 0.0529 | Acetylating Agent (Excess) |

| Phosphoric Acid (H₃PO₄, 85%) | 98.00 | 5-10 drops | - | Catalyst |

| Deionized Water | 18.02 | ~100 mL | - | Solvent/Quenching |

| Ethanol (B145695) (95%) | 46.07 | ~15-20 mL | - | Recrystallization Solvent |

Note: The density of acetic anhydride is approximately 1.08 g/mL.[6]

Synthesis of Crude this compound

-

Preparation: Weigh 2.0 g of salicylic acid and transfer it to a 50 mL or 125 mL Erlenmeyer flask.[6][7]

-

Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated (85%) phosphoric acid.[6][7][8] Swirl the flask gently to mix the reagents.[9]

-

Heating: Heat the flask in a water bath maintained at 70-80°C for 10-15 minutes.[7][10] Stir the mixture occasionally until all the salicylic acid dissolves.[8]

-

Quenching: After heating, remove the flask from the water bath. Cautiously add 2 mL of cold deionized water to the mixture to hydrolyze any excess acetic anhydride.[6] This step should be performed in the fume hood as it can generate irritating acetic acid vapors.[8]

-

Crystallization: Add 20-50 mL of cold deionized water to the flask.[6][8] Cool the mixture in an ice bath to induce crystallization of the aspirin product.[8] If crystals do not form readily, gently scratching the inside walls of the flask with a glass stirring rod can initiate the process.[8][9]

-

Isolation: Collect the solid crude product by vacuum filtration using a Büchner funnel.[9] Wash the crystals with two small portions (5 mL) of ice-cold water to remove soluble impurities.[9]

-

Drying: Leave the crude product on the filter with the vacuum running for several minutes to help it dry.[8]

Purification by Recrystallization

-